(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one is a key impurity identified in the synthesis of Ezetimibe. [] Ezetimibe itself is a cholesterol-lowering agent that functions by inhibiting cholesterol absorption in the human intestine. [] The presence of impurities like this compound can affect the efficacy and safety of the final drug product. Therefore, understanding its synthesis and properties is crucial for developing robust and controlled manufacturing processes for Ezetimibe.
Desfluoro Ezetimibe is a chemical compound that serves as an impurity related to Ezetimibe, a widely used hypolipidemic agent that inhibits cholesterol absorption in the intestines. The compound is of interest primarily due to its implications in the synthesis and characterization of Ezetimibe, as well as its potential effects on the drug's efficacy and safety profile. Understanding Desfluoro Ezetimibe involves exploring its source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
Desfluoro Ezetimibe is typically synthesized during the production of Ezetimibe itself. It can be formed as a byproduct or impurity during various synthetic processes aimed at creating the main drug substance. The compound is identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyla-zetidin-2-one, indicating its structural relationship to Ezetimibe .
The synthesis of Desfluoro Ezetimibe can occur through several methodologies, often involving complex organic reactions. One common approach includes the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline in isopropanol under controlled heating conditions. This method yields Desfluoro Ezetimibe alongside other intermediates .
In one documented synthesis route, 4-hydroxybenzaldehyde is dissolved in isopropanol at 60 °C followed by the addition of 4-fluoroaniline. The mixture is stirred for several hours before cooling and subsequent work-up processes lead to crystallization of the desired product. The yield reported for this reaction can vary, typically around 35% .
Desfluoro Ezetimibe has a complex molecular structure characterized by a β-lactam ring fused with an azetidine moiety. Its stereochemical configuration plays a crucial role in its biological activity and interaction with biological targets.
The molecular formula for Desfluoro Ezetimibe is C19H22FNO3, with a molecular weight of approximately 329.39 g/mol. The compound features multiple functional groups including hydroxyl and phenyl groups which contribute to its pharmacological properties .
Desfluoro Ezetimibe can participate in various chemical reactions typical of β-lactams and azetidinones. These may include hydrolysis under basic or acidic conditions, leading to the formation of different derivatives or degradation products.
The stability and reactivity of Desfluoro Ezetimibe are influenced by its functional groups; for instance, the hydroxyl group can undergo esterification or etherification reactions under appropriate conditions. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor these reactions and quantify impurities .
Desfluoro Ezetimibe's mechanism of action is closely tied to that of Ezetimibe itself. It primarily functions by inhibiting the absorption of cholesterol from the intestinal tract. Although it acts as an impurity, understanding its interaction with similar biological pathways can provide insights into potential effects on lipid metabolism.
Research indicates that compounds structurally related to Ezetimibe can influence cholesterol levels through competitive inhibition at the intestinal brush border membrane . This mechanism underscores the importance of monitoring impurities like Desfluoro Ezetimibe during drug formulation.
Desfluoro Ezetimibe typically appears as a white to slightly yellowish crystalline powder. Its solubility profile indicates moderate solubility in organic solvents such as acetonitrile but limited solubility in water.
The compound has distinct chemical properties that facilitate its identification and quantification in pharmaceutical preparations. For instance, it exhibits characteristic UV absorbance which can be exploited in analytical methods like HPLC .
Desfluoro Ezetimibe serves primarily as a reference standard in analytical chemistry for assessing the purity of pharmaceutical formulations containing Ezetimibe. Its characterization aids in understanding the synthesis pathways and potential impurities that may arise during drug production processes . Furthermore, studying this compound contributes to ensuring quality control within pharmaceutical manufacturing.
Ezetimibe (C24H21F2NO3) is a potent inhibitor of intestinal cholesterol absorption, acting specifically by binding to the Niemann-Pick C1-Like 1 (NPC1L1) transporter in the jejunal brush border. This mechanism selectively blocks the uptake of dietary and biliary cholesterol, reducing delivery to the liver and increasing clearance from the bloodstream. Consequently, ezetimibe monotherapy typically lowers low-density lipoprotein cholesterol (LDL-C) by 13–20%, while also modestly decreasing triglycerides and apolipoprotein B (apo B). Its complementary action to statins (which inhibit hepatic cholesterol synthesis) provides a dual-pathway approach for managing hypercholesterolemia, as validated by the landmark IMPROVE-IT trial demonstrating improved cardiovascular outcomes in acute coronary syndrome patients [1] [6]. The drug’s metabolic stability and minimal impact on fat-soluble vitamin absorption underscore its targeted pharmacological profile [1] [2].
Impurity profiling is a critical quality control requirement mandated by global regulatory agencies (ICH Q3A/B). Process-related impurities in APIs—arising from starting materials, intermediates, or side reactions—can compromise drug safety and efficacy. For chiral molecules like ezetimibe (which possesses three stereogenic centers), stereochemical impurities pose particular challenges due to their structural similarity to the parent compound. Regulatory thresholds stipulate identification and qualification of impurities exceeding 0.10% (unknown) or 0.15% (known). Comprehensive characterization using chromatographic (HPLC, LC–MS) and spectroscopic (NMR, FT-IR) techniques ensures impurities remain within permitted levels, thereby safeguarding patient health and meeting marketing authorization requirements [2] [4] [9].
Desfluoro ezetimibe (C24H22FNO3, CAS 302781-98-2) is a structurally distinct process-related impurity identified during ezetimibe synthesis. It forms through the inadvertent incorporation of non-fluorinated phenyl precursors instead of 4-fluorophenyl intermediates during β-lactam ring construction (see Table 1). Typically detected at 0.05%–0.15% in reverse-phase HPLC, its presence reflects synthetic pathway inefficiencies [2] [4]. The absence of one fluorine atom alters molecular weight (391.43 g/mol vs. ezetimibe’s 409.42 g/mol) and polarity, necessitating rigorous chromatographic separation. Regulatory guidelines classify it as a "qualified impurity," requiring strict control to ensure final API purity >99.85% [4] [8].
Table 1: Comparative Chemical Properties of Ezetimibe and Desfluoro Ezetimibe
Property | Ezetimibe | Desfluoro Ezetimibe |
---|---|---|
Molecular Formula | C₂₄H₂₁F₂NO₃ | C₂₄H₂₂FNO₃ |
Molecular Weight (g/mol) | 409.42 | 391.43 |
CAS Number | 163222-33-1 | 302781-98-2 |
IUPAC Name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one |
Structural Difference | Two fluorine atoms | One fluorine atom (4-fluorophenyl replaced by phenyl) |
Origin in Synthesis | Final API | Side reaction during intermediate Eze-1 formation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7